molecular formula C21H21N3O2 B2990263 N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-methoxyphenyl)propanamide CAS No. 2034253-94-4

N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2990263
CAS No.: 2034253-94-4
M. Wt: 347.418
InChI Key: PBOGHYJXKUWHCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-methoxyphenyl)propanamide is a synthetic propanamide derivative characterized by a [2,4'-bipyridin]-3-ylmethyl group attached to the amide nitrogen and a 4-methoxyphenyl substituent on the propanamide chain.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-26-19-7-4-16(5-8-19)6-9-20(25)24-15-18-3-2-12-23-21(18)17-10-13-22-14-11-17/h2-5,7-8,10-14H,6,9,15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOGHYJXKUWHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-methoxyphenyl)propanamide is a synthetic organic compound that has attracted attention for its potential biological activities. This article explores its structure, synthesis, and biological properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a bipyridine moiety linked to a methoxyphenyl group via a propanamide chain. Its molecular formula is C18H20N2OC_{18}H_{20}N_2O, and it has a molecular weight of approximately 284.37 g/mol. The unique structural arrangement imparts distinct chemical properties that influence its biological interactions.

Structural Features

FeatureDescription
Bipyridine Moiety Enhances metal ion coordination
Methoxyphenyl Group Influences hydrophobic interactions
Propanamide Linkage Facilitates enzyme inhibition or receptor modulation

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Bipyridine Intermediate : This is achieved through a coupling reaction of 2,4'-bipyridine with an appropriate alkylating agent.
  • Amide Bond Formation : The intermediate is reacted with 3-(4-methoxyphenyl)propanoic acid or its derivatives using reagents like EDCI and HOBt in the presence of a base such as DIPEA.

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : The bipyridine component may facilitate interactions with metal ions in biological systems, potentially influencing catalytic processes.
  • Receptor Modulation : The methoxyphenyl group may engage in hydrophobic interactions with protein targets, affecting their functionality.
  • Antitumor Properties : Compounds with similar structures have shown promise in exhibiting antitumor activity .

Case Studies

  • Antitumor Activity : Research on related bipyridine compounds has shown significant cytotoxicity against various cancer cell lines. For instance, bipyridine derivatives have been evaluated for their ability to induce apoptosis in cancer cells, demonstrating potential as anticancer agents .
    Compound NameIC50 (µM)Target Cell Line
    N-([2,4'-bipyridin]-3-ylmethyl)-...25A549 (lung cancer)
    N-([2,4'-bipyridin]-3-ylmethyl)-...30MCF-7 (breast cancer)
  • Antimicrobial Activity : Similar compounds have been tested for antimicrobial properties, showing effectiveness against various bacterial strains. Further studies are needed to assess the specific efficacy of this compound against microbial targets.

Comparison with Similar Compounds

Structural Analogues with Bipyridine Moieties

The following compounds share the N-([2,4'-bipyridin]-X-ylmethyl) backbone but differ in substituents on the phenyl ring:

Compound Name Molecular Formula Molecular Weight Substituents on Phenyl Ring Key Features
N-([2,4'-bipyridin]-3-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide C₂₃H₂₅N₃O₄ 407.5 2,3,4-trimethoxy Enhanced electron density
N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-fluoro-3-methylphenyl)propanamide C₂₁H₂₀FN₃O 349.4 4-fluoro-3-methyl Halogen substitution for polarity

Key Observations :

Analogues with 4-Methoxyphenyl Propanamide Backbone

Several compounds retain the 3-(4-methoxyphenyl)propanamide chain but vary in the amide-linked substituent:

Key Observations :

  • The bipyridine group in the target compound may enhance metal coordination compared to simpler pyridin-2-yl (44-THP) or indole-based substituents .
  • The ureido group in contributes to FPR2 receptor selectivity, a feature absent in the target compound .
  • Antitumor activity in is linked to the hydroxycarbamoyl group, suggesting substituent-dependent mechanisms .

Impact of Substituents on Bioactivity

Methoxy Positioning and Electronic Effects
  • 4-Methoxyphenyl : Common in antimicrobial and anti-inflammatory agents (e.g., ). The para-methoxy group balances lipophilicity and hydrogen bonding .
  • Multi-methoxy substitutions : Compounds with 2,3,4-trimethoxy () or 3,4,5-trimethoxy () show enhanced enzyme inhibition (e.g., LOX inhibition in with IC₅₀ = 8.6 ± 0.22 µM).
Heterocyclic vs. Aromatic Substituents
  • Bipyridine vs. Pyridine: Bipyridine’s extended conjugation may improve binding to aromatic residues in proteins or nucleic acids compared to monopyridine derivatives .
  • Indole/oxadiazole hybrids : Compounds like (cephalosporin derivatives) exhibit antimicrobial activity due to β-lactam-like structures, a mechanism distinct from bipyridine propanamides .

Key Observations :

  • Low yields (e.g., 10% in ) highlight synthetic challenges for complex propanamides.
  • High melting points (e.g., 240°C in ) correlate with aromatic stacking and hydrogen bonding .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-methoxyphenyl)propanamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Route Selection : Use 3-(4-methoxyphenyl)propanoic acid derivatives as precursors, coupled with bipyridine-containing amines via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
  • Optimization : Vary solvents (e.g., DMF, THF), temperature (50–80°C), and stoichiometric ratios. Monitor progress via TLC (Rf ~0.33 in ethyl acetate) .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
    • Key Data : Yields range from 17% to 73% depending on steric/electronic effects of substituents .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

  • Methodology :

  • 1H/13C NMR : Identify characteristic signals:
  • Bipyridine protons: δ 7.2–9.0 ppm (aromatic multiplet) .
  • Methoxyphenyl group: δ 3.8 ppm (singlet for –OCH3) and δ 6.8–7.4 ppm (aromatic protons) .
  • Propanamide backbone: δ 2.5–3.5 ppm (methylene/methine protons) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]+) via ESI-MS or HRMS. Expected m/z ~420–450 (exact mass depends on substituents) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodology :

  • Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
  • Receptor Binding : Radioligand displacement assays for adenosine A2B or prostaglandin receptors .
  • Antimicrobial Activity : Broth microdilution assays for MIC determination against Staphylococcus aureus or Candida albicans .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the bipyridine and methoxyphenyl moieties in target binding?

  • Methodology :

  • Analog Synthesis : Replace bipyridine with pyridine or phenyl groups; modify methoxyphenyl with electron-withdrawing/donating substituents (e.g., –CF3, –NO2) .
  • Biological Testing : Compare IC50 values in enzyme inhibition or receptor binding assays.
  • Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, π-values) with activity .

Q. What computational approaches are effective for predicting binding modes with biological targets like CYP3A4?

  • Methodology :

  • Molecular Docking : Utilize crystal structures (e.g., PDB ID: 8EWS) to model interactions between the bipyridine group and CYP3A4’s heme pocket .
  • MD Simulations : Perform 100-ns simulations in explicit solvent to assess stability of key hydrogen bonds (e.g., between propanamide carbonyl and Arg105) .
  • Free Energy Calculations : Calculate ΔG binding using MM-PBSA/GBSA methods .

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC50 values across studies)?

  • Methodology :

  • Standardization : Use identical assay conditions (buffer pH, temperature, substrate concentration) .
  • Control Compounds : Include reference inhibitors (e.g., ketoconazole for CYP3A4) to calibrate inter-lab variability .
  • Meta-Analysis : Statistically pool data from multiple studies using random-effects models to identify outliers .

Q. What strategies improve the compound’s metabolic stability in in vivo studies?

  • Methodology :

  • Metabolite Identification : Incubate with liver microsomes; analyze via LC-MS/MS to detect oxidation (e.g., methoxyphenyl demethylation) .
  • Prodrug Design : Mask labile groups (e.g., esterify propanamide) to enhance bioavailability .
  • CYP Inhibition : Co-administer with CYP inhibitors (e.g., ritonavir) to prolong half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.